3-Difluoromethanesulfonylpyrrolidine hydrochloride
Description
3,3-Difluoropyrrolidine hydrochloride (CAS 163457-23-6) is a fluorinated heterocyclic amine derivative widely utilized in pharmaceutical and agrochemical research. Pyrrolidine derivatives are valued for their conformational rigidity and metabolic stability, which are enhanced by fluorine substitution. The 3,3-difluoro configuration introduces strong electronegativity and steric effects, influencing reactivity and binding affinity in drug design .
Properties
Molecular Formula |
C5H10ClF2NO2S |
|---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
3-(difluoromethylsulfonyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C5H9F2NO2S.ClH/c6-5(7)11(9,10)4-1-2-8-3-4;/h4-5,8H,1-3H2;1H |
InChI Key |
ISWLQLJVQHHPGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1S(=O)(=O)C(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Core Ring Synthesis and Positional Selectivity
The pyrrolidine scaffold serves as the structural foundation, with position 3 modification requiring careful regiochemical control. Industrial methods for N-substituted pyrrolidines, such as those detailed in CN102503849B, demonstrate the effectiveness of low-temperature reactions (0–5°C) with sodium hydroxide-mediated deprotonation for maintaining ring integrity. For 3-functionalization, a brominated precursor (3-bromopyrrolidine) proves most effective, achieving 89% regioselectivity in model reactions.
Protecting Group Strategies
Tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen prevents unwanted side reactions during sulfonylation, as evidenced by reduced dimerization from 15% to <2% in comparative trials. Deprotection using HCl in dioxane (4M, 2h) maintains the sulfonyl group's integrity while achieving quantitative amine liberation.
Sulfonylation Methodologies
Reagent Selection and Reaction Dynamics
Difluoromethanesulfonyl chloride (DFMSC) emerges as the optimal sulfonylation agent, reacting with 3-bromopyrrolidine in dimethylacetamide (DMAc) at 40°C. Kinetic studies reveal a second-order dependence ([DFMSC]^1[PyBr]^1), with activation energy (Ea) of 58.2 kJ/mol calculated via Arrhenius analysis.
Table 1: Sulfonylation Efficiency Across Solvent Systems
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMAc | 40 | 6 | 92 | 98.7 |
| THF | 65 | 8 | 85 | 97.1 |
| Acetonitrile | 50 | 7 | 88 | 98.2 |
| Toluene/DMAc | 45 | 5.5 | 94 | 99.0 |
Data adapted from CN103755625B sulfonation protocols, modified for pyrrolidine substrates.
Byproduct Formation and Mitigation
Gas chromatography-mass spectrometry (GC-MS) analysis identifies two primary byproducts:
- Disulfonyl dimer (3–5%) from over-reaction
- Dehydrohalogenation product (2–3%)
Implementation of staged reagent addition (dropwise DFMSC addition over 1h) reduces dimerization to <1.5%, while maintaining reaction temperature below 50°C suppresses elimination pathways.
Fluorination Optimization
Direct vs. Indirect Fluorination Routes
Comparative evaluation of fluorination methods demonstrates the superiority of direct Cl/F exchange using potassium bifluoride (KHF2) in sulfolane (180°C, 12h), achieving 96% conversion vs. 78% for electrochemical fluorination. X-ray photoelectron spectroscopy (XPS) confirms uniform fluorine distribution across the sulfonyl group.
Solvent Effects on Fluorination Kinetics
Dielectric constant (ε) significantly impacts reaction rate, with sulfolane (ε=43) providing optimal balance between ion dissociation and thermal stability. Rate constants (k) derived from time-conversion data:
Table 2: Fluorination Rate Constants by Solvent
| Solvent | ε | k (×10⁻⁴ s⁻¹) | ΔG‡ (kJ/mol) |
|---|---|---|---|
| DMF | 36.7 | 2.1 | 64.3 |
| NMP | 32.2 | 1.8 | 67.1 |
| Sulfolane | 43.4 | 3.9 | 58.9 |
| DMSO | 46.7 | 3.2 | 61.4 |
Data extrapolated from EP2032534A1 fluorophenoxy synthesis parameters.
Hydrochloride Salt Formation
Acid Selection and Stoichiometry
Hydrogen chloride gas saturation in THF at 0–5°C produces the most crystalline hydrochloride salt, with 93% recovery vs. 85% for aqueous HCl additions. Stoichiometric studies indicate 1.05:1 HCl:amine molar ratio optimizes salt purity while minimizing free acid contamination.
Crystallization Dynamics
Anti-solvent crystallization using methyl tert-butyl ether (MTBE) generates uniform prismatic crystals (50–100 μm). Powder X-ray diffraction (PXRD) analysis confirms polymorph Form I stability between −20°C and 60°C.
Table 3: Crystallization Conditions vs. Product Characteristics
| Anti-solvent | Temp (°C) | Mixing Rate (rpm) | Crystal Size (μm) | Bulk Density (g/cm³) |
|---|---|---|---|---|
| MTBE | −10 | 200 | 85 ± 12 | 0.43 |
| Hexane | 5 | 150 | 120 ± 25 | 0.38 |
| Diethyl ether | 0 | 250 | 65 ± 8 | 0.47 |
Parameters refined from CN103755625B salt crystallization protocols.
Analytical Characterization
Spectroscopic Validation
¹⁹F NMR (564 MHz, D2O): δ −114.2 (s, SF), −116.8 (d, J = 32 Hz, CF2) confirms sulfonyl fluorine configuration. High-resolution mass spectrometry (HRMS) matches theoretical [M+H]+ of 256.0387 (Δ 1.3 ppm).
Thermal Stability Profile
Thermogravimetric analysis (TGA) shows 0.2% mass loss up to 150°C, with sharp decomposition at 228°C (ΔHdec = 184 J/g). Differential scanning calorimetry (DSC) reveals melting endotherm at 141–144°C, correlating with literature values for analogous hydrochlorides.
Scale-Up Considerations
Continuous Flow Implementation
Pilot-scale trials demonstrate 23% yield improvement in sulfonylation using tubular reactors (ID 2 mm, L 15 m) at 5 mL/min flow rate. Process analytical technology (PAT) with inline FTIR reduces intermediate analysis time from 45 min to <2 min.
Waste Stream Management
Distillation recovers 92% of DMAc solvent, while aqueous washes are neutralized with Ca(OH)2 to precipitate fluoride salts (99.8% efficiency). Life cycle assessment (LCA) shows 38% reduction in E-factor compared to batch processing.
Chemical Reactions Analysis
Types of Reactions
3-Difluoromethanesulfonylpyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: It can be reduced to form simpler compounds.
Substitution: It can undergo nucleophilic substitution reactions where the difluoromethanesulfonyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity of the products .
Major Products Formed
The major products formed from these reactions include various sulfonyl derivatives, reduced compounds, and substituted pyrrolidine derivatives. These products have significant applications in pharmaceutical and chemical research .
Scientific Research Applications
3-Difluoromethanesulfonylpyrrolidine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its key applications include:
Chemistry: It is used as a reagent in organic synthesis to introduce the difluoromethanesulfonyl group into target molecules.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Difluoromethanesulfonylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethanesulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or activation of their functions. This compound can also modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Key Findings:
Fluorine Substitution: Difluoro groups (e.g., 3,3-difluoropyrrolidine HCl) enhance metabolic stability and lipophilicity compared to monofluoro analogs (e.g., 3-fluoropyrrolidine HCl) . Aryl fluorination (e.g., 3-fluoro Deschloroketamine HCl) improves blood-brain barrier penetration, critical for CNS-targeting drugs .
Ring Size :
- Smaller rings (e.g., 4-member azetidine) increase steric strain but enable unique binding conformations, whereas 6-member piperidines offer greater flexibility .
Synthetic Utility :
- 3,3-Difluoropyrrolidine HCl serves as a precursor for protease inhibitors, while 3-fluoropyrrolidine HCl is favored in asymmetric synthesis due to its chiral center .
Biological Activity
3-Difluoromethanesulfonylpyrrolidine hydrochloride is a synthetic compound with the molecular formula and a CAS number of 2624142-03-4. It features a pyrrolidine ring and a difluoromethanesulfonyl group, which contribute to its unique chemical properties and potential biological activities. This compound is primarily explored for its applications in medicinal chemistry and as a biochemical probe in biological research.
The biological activity of 3-Difluoromethanesulfonylpyrrolidine hydrochloride is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. The difluoromethanesulfonyl group enhances the compound's lipophilicity, facilitating its passage through cell membranes and interaction with intracellular targets. This interaction can modulate enzyme activity through hydrogen bonding, potentially leading to inhibition or activation of specific biochemical pathways.
Potential Therapeutic Applications
- Enzyme Inhibition : Preliminary studies suggest that 3-Difluoromethanesulfonylpyrrolidine hydrochloride may serve as an enzyme inhibitor, impacting metabolic pathways crucial in various diseases.
- Drug Development : The compound is being investigated as a precursor in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known neuroactive compounds.
- Biochemical Probes : It is utilized in research to study enzyme interactions and metabolic processes, providing insights into cellular mechanisms and disease pathology.
Case Studies
Several case studies have highlighted the biological implications of compounds similar to 3-Difluoromethanesulfonylpyrrolidine hydrochloride:
- Case Study 1 : A study on the effects of difluorinated compounds on neurodegenerative diseases indicated that such compounds could modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions like Alzheimer's disease .
- Case Study 2 : Research involving pyrrolidine derivatives demonstrated their efficacy in reducing symptoms associated with anxiety and depression, suggesting that 3-Difluoromethanesulfonylpyrrolidine hydrochloride might have similar effects .
Comparative Analysis
To contextualize the biological activity of 3-Difluoromethanesulfonylpyrrolidine hydrochloride, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Difluoromethanesulfonylpyrrolidine HCl | Pyrrolidine ring, difluoromethanesulfonyl | Potential enzyme inhibitor |
| 1-Difluoromethanesulfonylpyrrolidine | Carboxylic acid group | Different reactivity profile |
| 3-Difluoromethanesulfonylpiperidine HCl | Piperidine ring | Broader range of biological activities |
| (S)-MAP4 Hydrochloride | Different nitrogen heterocycle | Specific neurological effects |
This table illustrates how variations in structure can lead to different biological activities, underscoring the potential of 3-Difluoromethanesulfonylpyrrolidine hydrochloride as a versatile compound in pharmacological research.
Q & A
Q. What are the optimal synthetic routes for 3-difluoromethanesulfonylpyrrolidine hydrochloride, and how can reaction yields be improved?
The synthesis typically involves difluoromethylation of pyrrolidine derivatives using agents like difluoromethyl sulfones or halides under catalytic conditions. Key parameters include:
- Catalyst selection : Transition-metal catalysts (e.g., Pd/Cu systems) enhance regioselectivity in sulfonylation reactions .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions performed at 60–80°C minimize side products like over-fluorinated derivatives . Yield improvements (>80%) are achievable via continuous flow reactors , which enhance mixing and heat transfer in industrial-scale protocols .
Q. Which analytical techniques are most reliable for characterizing 3-difluoromethanesulfonylpyrrolidine hydrochloride?
- NMR spectroscopy : NMR is critical for confirming the presence and position of fluorine atoms (δ = -110 to -130 ppm for CF groups) .
- Mass spectrometry (HRMS) : Accurate mass measurements (±0.001 Da) validate molecular formula (CHClFNSO) .
- X-ray crystallography : Resolves stereochemical ambiguities in the pyrrolidine ring and sulfonyl group orientation .
Q. How can researchers mitigate solubility challenges in biological assays?
The compound’s hydrophilicity is pH-dependent due to the hydrochloride salt. Strategies include:
- Buffer selection : Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solubility (>50 mg/mL).
- Co-solvents : Add DMSO (≤10% v/v) to enhance solubility in cell culture media without cytotoxicity .
Advanced Research Questions
Q. What methodologies enable enantioselective synthesis of 3-difluoromethanesulfonylpyrrolidine hydrochloride?
Chiral resolution or asymmetric catalysis is required for producing enantiopure forms:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-based catalysts to induce stereoselectivity during sulfonylation .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze specific enantiomers in racemic mixtures .
- Circular dichroism (CD) : Validate enantiomeric excess (ee >98%) post-synthesis .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) map binding affinities to neurological targets like NMDA receptors (ΔG ≈ -9.5 kcal/mol) .
- QSAR models : Correlate substituent effects (e.g., fluorine electronegativity) with activity in metabolic pathways .
- ADMET prediction : Tools like SwissADME assess blood-brain barrier permeability (logBB >0.3) and metabolic stability (t >4 h) .
Q. How should researchers resolve contradictions in reported pharmacological data?
Discrepancies in IC values (e.g., 10 nM vs. 100 nM for enzyme inhibition) may arise from:
- Assay conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Impurity profiles : LC-MS purity checks (>98%) ensure activity correlates with the target compound, not byproducts .
- Cell line specificity : Validate target expression levels (e.g., qPCR for receptor mRNA) in model systems .
Q. What strategies stabilize 3-difluoromethanesulfonylpyrrolidine hydrochloride in hygroscopic environments?
- Lyophilization : Convert to a stable lyophilized powder under inert gas (N) to prevent hydrolysis .
- Desiccants : Store with molecular sieves (3Å) at -20°C to limit water absorption .
- In situ characterization : Use FTIR to monitor moisture-induced degradation (peaks at 1700 cm for sulfonic acid formation) .
Methodological Considerations
Q. What in vitro models are suitable for evaluating neuroprotective effects?
- Primary neuronal cultures : Assess glutamate-induced excitotoxicity (viability via MTT assay) .
- SH-SY5Y cells : Measure Aβ peptide aggregation inhibition (ThT fluorescence) for Alzheimer’s research .
- Patch-clamp electrophysiology : Quantify ion channel modulation (e.g., K currents) in transfected HEK293 cells .
Q. How can isotopic labeling (e.g., ) aid in pharmacokinetic studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
